(R)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol
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Overview
Description
®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with a pyrazole ring and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized with the pyrazole ring and the fluoro group through nucleophilic aromatic substitution or other suitable methods.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethan-1-ol moiety, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions could convert the fluoro group to other functional groups.
Substitution: The compound can participate in various substitution reactions, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Biological Probes: Utilized in studying biological pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol would depend on its specific application. For instance, if used as an enzyme inhibitor, it would interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol: The enantiomer of the compound.
1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol: The racemic mixture.
Other Fluoropyridine Derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of ®-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-ol lies in its specific chiral configuration and the presence of both the pyrazole and fluoro groups, which may impart unique chemical and biological properties.
Properties
Molecular Formula |
C10H10FN3O |
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Molecular Weight |
207.20 g/mol |
IUPAC Name |
(1R)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C10H10FN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-7,15H,1H3/t7-/m1/s1 |
InChI Key |
RMDHCUUWUPLLIA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)N2C=C(C=N2)F)O |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2C=C(C=N2)F)O |
Origin of Product |
United States |
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